

# Diltiazem-d4 Hydrochloride: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diltiazem-d4 Hydrochloride

Cat. No.: B602453

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of **Diltiazem-d4 Hydrochloride**. It includes structured data, experimental protocols, and visual diagrams to support research and development activities.

## Core Chemical and Physical Properties

**Diltiazem-d4 Hydrochloride** is the deuterated analog of Diltiazem Hydrochloride, a calcium channel blocker widely used in the management of hypertension, angina, and certain arrhythmias. The incorporation of four deuterium atoms on the N,N-dimethylaminoethyl side chain makes it a valuable internal standard for pharmacokinetic and bioanalytical studies, as it is chemically identical to the parent drug but distinguishable by its higher mass.

## General and Physical Properties

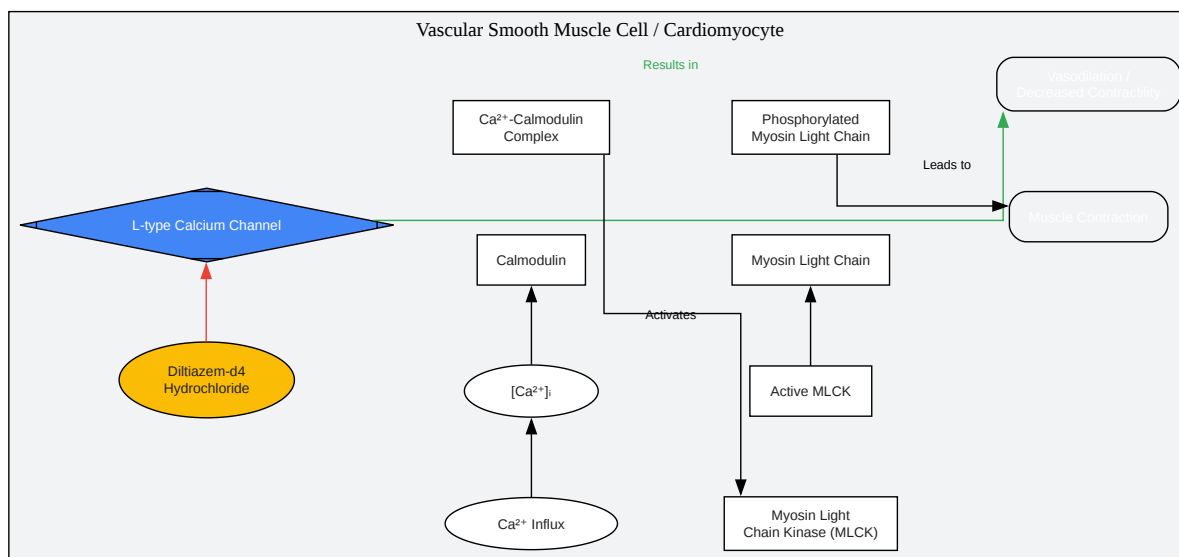
Property	Value
Appearance	Off-white to Pale Yellow Solid[1]
Melting Point	>192°C (decomposed)[1]
Solubility	Soluble in DMSO, Methanol, and Water[1][2]
Storage Conditions	Store at -20°C under an inert atmosphere[1]

## Chemical Identifiers and Molecular Characteristics

Identifier/Characteristic	Value
IUPAC Name	[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[1]
CAS Number	1217769-52-2[1][3][4]
Molecular Formula	C <sub>22</sub> H <sub>23</sub> D <sub>4</sub> ClN <sub>2</sub> O <sub>4</sub> S[1][4]
Molecular Weight	455.00 g/mol [1][4]
Canonical SMILES	<chem>CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC(N(C)C)C([2H])([2H])[2H])C3=CC=C(C=C3)OC.Cl</chem>
InChI Key	HDRXZJPWHTXQRI-DJWNGNTESA-N[1][3]
Isotopic Purity	98% atom D[1]
Chemical Purity	>95% (HPLC)[4]

## Mechanism of Action: Signaling Pathway

Diltiazem is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in the intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility.



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Caption: Diltiazem's mechanism of action on calcium channels.

## Experimental Protocols

### Quantitative Analysis by LC-MS/MS

This protocol describes a general method for the quantification of Diltiazem in a biological matrix (e.g., plasma) using **Diltiazem-d4 Hydrochloride** as an internal standard.

#### 3.1.1. Sample Preparation (Protein Precipitation)

- To 100  $\mu\text{L}$  of plasma sample, add 20  $\mu\text{L}$  of **Diltiazem-d4 Hydrochloride** internal standard working solution (concentration will depend on the expected analyte concentration range).
- Vortex the sample for 30 seconds.
- Add 300  $\mu\text{L}$  of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

### 3.1.2. Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 $\mu\text{m}$ )
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu\text{L}$

### 3.1.3. Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Diltiazem: m/z 415.2 → 178.1 Diltiazem-d4: m/z 419.2 → 178.1
Collision Energy	Optimized for the specific instrument, typically in the range of 20-30 eV.
Ion Source Temp.	500°C
Capillary Voltage	3.5 kV

## Structural Characterization by NMR Spectroscopy

This protocol outlines a general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Diltiazem-d4 Hydrochloride**.

### 3.2.1. Sample Preparation

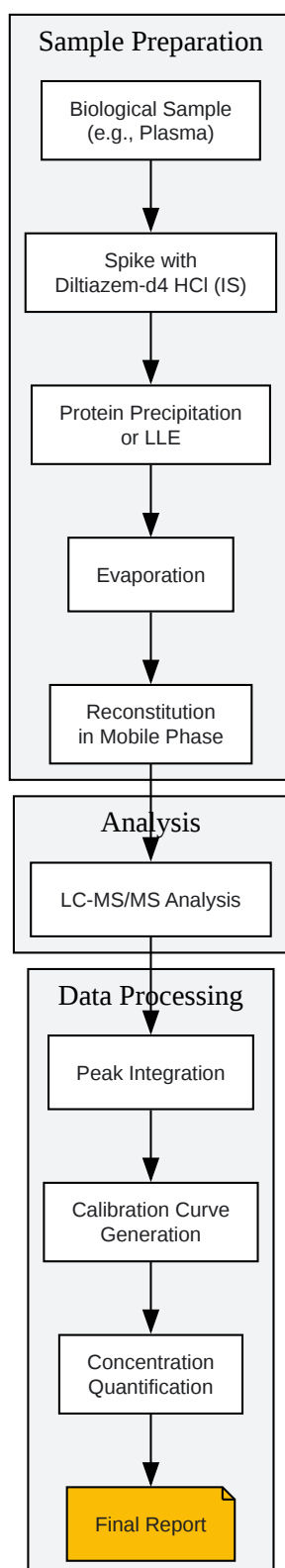
- Dissolve approximately 5-10 mg of **Diltiazem-d4 Hydrochloride** in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

### 3.2.2. NMR Spectrometer Parameters

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Spectrometer Freq.	400 MHz or higher	100 MHz or higher
Solvent	CDCl <sub>3</sub> or DMSO-d <sub>6</sub>	CDCl <sub>3</sub> or DMSO-d <sub>6</sub>
Temperature	25°C	25°C
Pulse Sequence	Standard single pulse	Proton-decoupled single pulse
Number of Scans	16-64	1024-4096
Relaxation Delay	1-2 seconds	2-5 seconds
Spectral Width	-2 to 12 ppm	-10 to 220 ppm

## Experimental Workflows

The following diagram illustrates a typical workflow for a bioanalytical study involving **Diltiazem-d4 Hydrochloride** as an internal standard.



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Caption: Bioanalytical workflow for Diltiazem quantification.

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Address: 3281 E Guasti Rd

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Email: [info@benchchem.com](mailto:info@benchchem.com)